2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol
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Overview
Description
2-Benzyl-2-azabicyclo[221]heptan-7-ol is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium ions, which can further participate in redox reactions.
Reduction: Reduction reactions can convert oxoammonium ions back to the original compound or its derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include electrochemical oxidation methods.
Reduction: Reducing agents such as ethanol can be used to revert oxoammonium ions to the original compound.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in organic synthesis and other applications.
Scientific Research Applications
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its derivatives are explored for potential medicinal properties, including as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves its ability to undergo redox reactions, forming oxoammonium ions that can participate in further chemical transformations. These reactions are facilitated by the compound’s bicyclic structure, which stabilizes the intermediates and products formed during the reactions .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but with two nitrogen atoms, leading to different chemical properties and reactivity.
7-Azabicyclo[2.2.1]heptan-7-ol: A closely related compound with a similar bicyclic framework, used in electrochemical sensors.
Uniqueness
2-Benzyl-2-azabicyclo[22
Properties
CAS No. |
745836-29-7 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13-/m1/s1 |
InChI Key |
GRNDIXAFZQOWOE-JHJVBQTASA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)O |
SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)O |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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